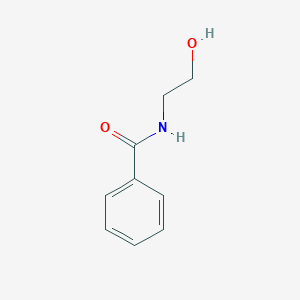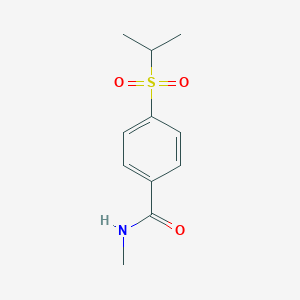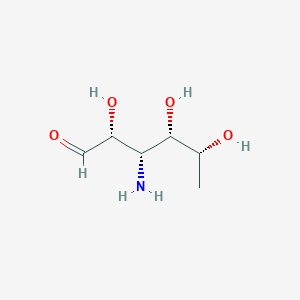
(3,3-Dimethylbutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylbutyl)benzene is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 1,3-diisopropylbenzene and is commonly used as a solvent in various industries.
Mechanism Of Action
(3,3-Dimethylbutyl)benzene acts as a nonpolar solvent due to the presence of a benzene ring in its structure. It has a low boiling point and excellent solubility in nonpolar solvents. This compound is known for its ability to dissolve a wide range of organic compounds, including oils, fats, and waxes.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (3,3-Dimethylbutyl)benzene. However, studies have shown that this compound has low toxicity and is not harmful to human health. It is also not considered to be a carcinogen or mutagen.
Advantages And Limitations For Lab Experiments
(3,3-Dimethylbutyl)benzene has several advantages for lab experiments. It is a nonpolar solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, this compound has limitations in terms of its solubility in polar solvents. It is also not suitable for experiments that require high temperatures or pressures.
Future Directions
There are several future directions for the research on (3,3-Dimethylbutyl)benzene. One potential application is in the development of new materials, such as polymers and resins. Additionally, this compound could be used in the production of surfactants and detergents. Further research is needed to explore the potential applications of (3,3-Dimethylbutyl)benzene in various industries.
Synthesis Methods
The synthesis of (3,3-Dimethylbutyl)benzene involves the reaction of benzene with isobutylene in the presence of a catalyst such as aluminum chloride. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound is widely used in the chemical industry, and it is an important precursor for the production of various chemicals.
Scientific Research Applications
(3,3-Dimethylbutyl)benzene has diverse applications in scientific research. It is commonly used as a solvent in the synthesis of various organic compounds. This compound has also been used in the development of new materials, such as polymers and resins. Additionally, it has been used in the production of surfactants and detergents.
properties
CAS RN |
17314-92-0 |
|---|---|
Product Name |
(3,3-Dimethylbutyl)benzene |
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3,3-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
NKDJZTYRVIGJCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



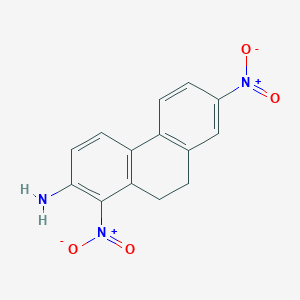
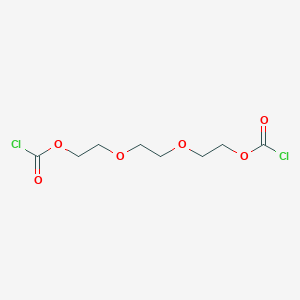
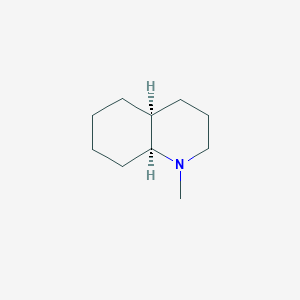
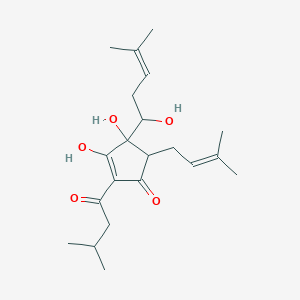
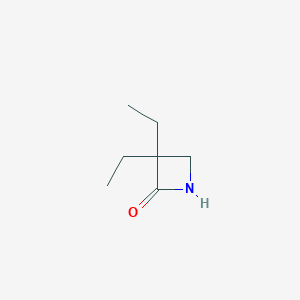
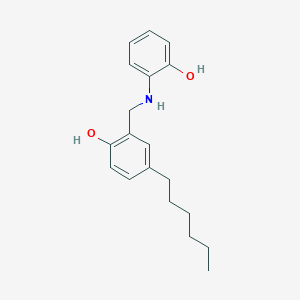
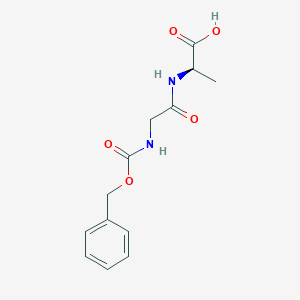
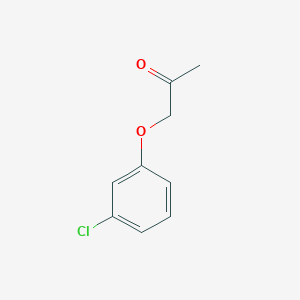
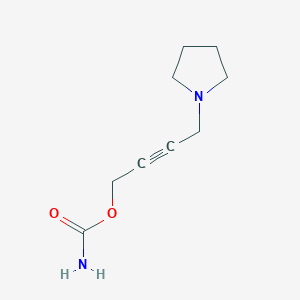
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
